N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11(2)12-8-9-14-16(10-12)25-19(20-14)21-18(22)13-6-5-7-15(23-3)17(13)24-4/h5-11H,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAKVGITLBTIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzothiazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide, highlighting their substituents, physicochemical properties, and biological relevance based on available evidence:
Key Observations:
Substituent Effects on Bioactivity: Halogenation: Bromo (3b, 7e, 8) and chloro (7e) substituents are common in antiviral/anticancer agents, likely due to enhanced electrophilicity and target binding . The target compound lacks halogens, suggesting a divergent mechanism. Methoxy Positioning: 2,3-dimethoxy (target) vs.
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods analogous to and , involving amide coupling and heterocyclic ring formation .
- Derivatives with triazole or hydrazine linkers (3b, 10a-j) require multi-step protocols, whereas halogenated analogs (7e, 8) emphasize electrophilic substitution .
Physicochemical Properties :
- The isopropyl group in the target compound may confer superior lipophilicity compared to bromo (7e) or nitro (10a-j) analogs, influencing pharmacokinetic profiles .
- Melting points (e.g., 215–224°C for 3b and 3c) suggest higher crystallinity in hydrazine derivatives than in the target compound, which lacks such data .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : Methoxy and halogen substituents are critical for bioactivity. For example, 3b and 7e show anticancer and antiviral effects, respectively, but the target compound’s lack of halogens or nitro groups may limit similar applications without further modification .
- Thermodynamic Stability: Derivatives like 3b and 3c exhibit high melting points (>200°C), indicating strong intermolecular interactions, whereas the indenothiazole in 7e may enhance planar stacking for target binding .
- Future Directions : Functionalizing the target compound with halogens or triazole moieties (as in 7e or 10a-j) could expand its pharmacological scope, leveraging strategies from existing evidence .
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula: CHNOS
- Molecular Weight: 318.39 g/mol
This compound features a benzo[d]thiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzothiazoles can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action:
- Inhibition of cell cycle progression.
- Induction of apoptosis through the mitochondrial pathway.
- Modulation of signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains.
-
Tested Strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
-
Inhibition Concentration:
- Minimum Inhibitory Concentration (MIC) values were found to be in the range of 10-50 µg/mL depending on the strain.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Moderate (30-50%) |
| Metabolism | Liver (CYP450 pathways) |
| Elimination Half-life | 4-6 hours |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
-
Case Study 1:
- Subject: 45-year-old male with advanced melanoma.
- Treatment: Administered a related benzothiazole derivative.
- Outcome: Significant reduction in tumor size after 12 weeks.
-
Case Study 2:
- Subject: 60-year-old female with recurrent bacterial infections.
- Treatment: this compound.
- Outcome: Resolution of infection within two weeks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 6-isopropylbenzo[d]thiazol-2-amine with 2,3-dimethoxybenzoyl chloride under reflux in anhydrous dichloromethane or tetrahydrofuran. Catalytic triethylamine is added to neutralize HCl byproducts. Optimal yields (~65–75%) are achieved at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) confirms substitution patterns (e.g., isopropyl protons at δ 1.3–1.5 ppm, methoxy groups at δ 3.8–4.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Begin with in vitro antimicrobial screening (MIC assays against Gram-positive/negative bacteria, Mycobacterium tuberculosis ), cytotoxicity assays (MTT on cancer cell lines), and enzyme inhibition studies (e.g., kinase or protease targets). Use positive controls (e.g., isoniazid for antimycobacterial assays) and replicate experiments in triplicate to ensure reliability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer : Modify key moieties:
- Benzothiazole ring : Replace isopropyl with cyclopropyl or halogen substituents to alter steric/electronic effects.
- Dimethoxy groups : Test mono- or trimethoxy variants to assess hydrogen-bonding interactions.
Use parallel synthesis and evaluate changes via IC50 values in target assays. Molecular docking (AutoDock4 ) predicts binding modes to enzymes like DNA gyrase or β-tubulin .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Variability often arises from assay conditions (e.g., pH, serum proteins) or cell line heterogeneity. Standardize protocols (e.g., CLSI guidelines for MIC assays) and validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization for binding affinity). Cross-reference with structurally analogous compounds (e.g., sulfonamide derivatives ) to identify trends .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Predict logP (lipophilicity) and solubility using ChemAxon or Schrödinger Suite. Apply Quantitative Structure-Activity Relationship (QSAR) models to prioritize derivatives with improved absorption (e.g., polar surface area <140 Ų). Simulate metabolic stability via cytochrome P450 binding assays in silico .
Q. What experimental approaches elucidate the mechanism of action against Mycobacterium tuberculosis?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) of treated mycobacteria to identify dysregulated pathways. Use fluorescent probes (e.g., resazurin) in time-kill assays to distinguish bactericidal vs. bacteriostatic effects. Validate target engagement via thermal shift assays with recombinant mycobacterial proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
